molecular formula C8H14ClNO2 B6194150 methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride CAS No. 2680536-18-7

methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B6194150
CAS No.: 2680536-18-7
M. Wt: 191.7
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Description

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The bicyclo[2.1.1]hexane framework provides a rigid and compact structure, which can be advantageous in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method is the [2+2] cycloaddition reaction, which can be achieved using photochemical techniques This reaction involves the cycloaddition of suitable precursors to form the bicyclo[211]hexane structure

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in functional groups.

    Aminocyclohexane derivatives: These compounds have a similar amine functionality but a different ring structure.

Uniqueness

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its combination of a rigid bicyclic structure and functional groups that allow for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2680536-18-7

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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